molecular formula C25H25N3O7 B2682181 ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-89-3

ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2682181
CAS No.: 899992-89-3
M. Wt: 479.489
InChI Key: PLNICNLOLSLFBM-UHFFFAOYSA-N
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Description

Ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with ethoxycarbonyl, carbamoyl methoxy, and 4-methylphenyl groups. Its structure combines a heterocyclic backbone with aromatic and ester functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

ethyl 4-[2-(4-ethoxycarbonylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7/c1-4-33-24(31)17-8-10-18(11-9-17)26-21(29)15-35-20-14-22(30)28(19-12-6-16(3)7-13-19)27-23(20)25(32)34-5-2/h6-14H,4-5,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNICNLOLSLFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves multiple steps. Typically, the process begins with the preparation of intermediate compounds, such as 4-(ethoxycarbonyl)phenylboronic acid . This intermediate is then subjected to various reactions, including coupling reactions and cyclization, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: It may have potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action for ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several pyridazine, pyridine, and pyrimidine derivatives. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Reference
Target Compound Dihydropyridazine 4-Methylphenyl, ethoxycarbonyl, carbamoyl methoxy Not explicitly reported (inferred: potential antimicrobial/antioxidant)
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine 4-Fluorophenyl, methoxy Medicinal use (unspecified)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydropyridine Bromophenyl, hydroxy-methoxyphenyl Antioxidant (79.05%), moderate antibacterial
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine Bromoethoxy, substituted phenyl Synthetic intermediate (no bioactivity reported)

Key Observations :

  • Electron-Withdrawing Groups : Bromophenyl and fluorophenyl substituents () improve binding affinity in docking studies due to electronegativity, whereas methylphenyl offers steric bulk with minimal electronic effects.
  • Heterocyclic Core: Pyridazine (target compound) vs.

Biological Activity

Ethyl 4-({[4-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, with the CAS number 899992-91-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H25N3O7C_{25}H_{25}N_{3}O_{7}, and it has a molecular weight of approximately 479.48 g/mol. The structure features a pyridazine core substituted with various functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study screened various dihydropyrimidine derivatives for their antibacterial and antifungal activities against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated notable efficacy against these microorganisms, suggesting that similar compounds may have therapeutic potential in treating infections caused by resistant strains .

Cannabinoid Receptor Interaction

Another area of interest is the interaction of this compound with cannabinoid receptors. Preliminary studies on related pyridazinone derivatives have shown that they can act as selective ligands for the CB2 receptor, exhibiting high affinity and selectivity. For example, certain derivatives demonstrated Ki values in the low nanomolar range, indicating strong binding affinity . This suggests potential applications in pain management and anti-inflammatory therapies.

Study on Dihydropyridazine Derivatives

A recent study focused on synthesizing new pyridazinone derivatives, including those structurally related to this compound). The pharmacological evaluation included receptor binding assays which revealed that certain modifications to the structure significantly enhanced receptor affinity and selectivity .

Summary of Findings

Property Result
Molecular Weight 479.48 g/mol
Antimicrobial Activity Significant activity against various pathogens
Cannabinoid Affinity High affinity for CB2 receptors (Ki values < 10 nM)

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